molecular formula C16H17N3O3 B2628951 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide CAS No. 2034390-60-6

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

Cat. No.: B2628951
CAS No.: 2034390-60-6
M. Wt: 299.33
InChI Key: SPVQXOLQOPUJOQ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that features both imidazole and benzofuran moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine to form the desired carboxamide.

    Preparation of Benzofuran-2-carboxylic Acid: This can be synthesized via the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.

    Formation of Acid Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced under mild conditions to modify the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while substitution reactions on the benzofuran ring could introduce various functional groups.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzofuran moiety might interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide: Lacks the ethoxy group, which might affect its solubility and reactivity.

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which could alter its biological activity.

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzothiophene-2-carboxamide: Contains a benzothiophene ring instead of benzofuran, which might affect its electronic properties.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is unique due to the presence of both imidazole and benzofuran moieties, which confer distinct chemical and biological properties. The ethoxy linker provides flexibility and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(15-11-13-3-1-2-4-14(13)22-15)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,11-12H,6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVQXOLQOPUJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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